molecular formula C7H4N2O6 B080315 2,3-Dinitrobenzoic acid CAS No. 15147-64-5

2,3-Dinitrobenzoic acid

Cat. No. B080315
CAS RN: 15147-64-5
M. Wt: 212.12 g/mol
InChI Key: HCSBTDBGTNZOAB-UHFFFAOYSA-N
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Description

2,3-Dinitrobenzoic acid is a chemical compound with the molecular formula C7H4N2O6 and a molecular weight of 212.12 . It is used in various chemical reactions and has specific properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of 2,3-Dinitrobenzoic acid consists of 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The structure can be further analyzed using techniques like X-ray diffraction .


Chemical Reactions Analysis

2,3-Dinitrobenzoic acid can participate in various chemical reactions. For instance, it can react with copper nitrate and 1,10 phenanthroline to form an energetic Copper (II) complex . More research is needed to provide a comprehensive list of all possible chemical reactions.


Physical And Chemical Properties Analysis

2,3-Dinitrobenzoic acid has a boiling point of 440.2±35.0 °C, a density of 1.688, and a pKa of 1.85 at 25°C . It also has specific properties like a molar refractivity of 46.3±0.3 cm^3, a polar surface area of 129 Å^2, and a molar volume of 125.6±3.0 cm^3 .

Scientific Research Applications

Optical Materials

2,3-Dinitrobenzoic acid: is utilized in the synthesis of organic nonlinear optical (NLO) materials. These materials are crucial for optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics. The presence of nitro-substituted aromatic groups in 2,3-dinitrobenzoic acid contributes to the synthesis of chiral crystalline adduct materials, which are essential for developing technologically advanced devices .

Fluorescent Sensing

This compound plays a significant role in the creation of fluorescent sensors. A specific application involves a receptor based on a cyanuric acid and xanthene skeleton, where the receptor’s fluorescence is quenched upon the addition of dinitrobenzoic acid. Such sensors are vital for molecular recognition and can be used in various biochemical and analytical applications .

Nanotechnology

The compound is also involved in the synthesis of gold nanoparticles (AuNPs), which have garnered attention due to their chemical properties and potential medical applications. 2,3-Dinitrobenzoic acid acts as a stabilizing ligand in the synthesis process, influencing the size and dispersion of AuNPs in aqueous media .

Material Science

In material science, 2,3-Dinitrobenzoic acid contributes to the growth and characterization of single crystals. These crystals are analyzed for their optical, dielectric, and mechanical properties, which are essential for the development of new materials with specific functionalities .

Safety and Hazards

While specific safety and hazard information for 2,3-Dinitrobenzoic acid was not found, it’s generally advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2,3-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSBTDBGTNZOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934265
Record name 2,3-Dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dinitrobenzoic acid

CAS RN

15147-64-5
Record name 15147-64-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why was 2,3-Dinitrobenzoic acid used in the study of the natural product 2-(1-hydroxyethyl)-3-methyl-4-butanolide?

A1: The natural product 2-(1-hydroxyethyl)-3-methyl-4-butanolide, isolated from the mushroom Creolophus pergameneus, proved difficult to crystallize []. To overcome this, researchers modified the hydroxyl group of the compound by reacting it with 2,3-Dinitrobenzoic acid. This derivatization aimed to produce a derivative with enhanced crystallinity. The successful formation of single crystals of the 2,3-Dinitrobenzoyl derivative, namely 2-(1-(2,4-Dinitrobenzoyloxy)ethyl)-3-methyl-4-butanolide, allowed for its structural characterization using X-ray crystallography [].

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